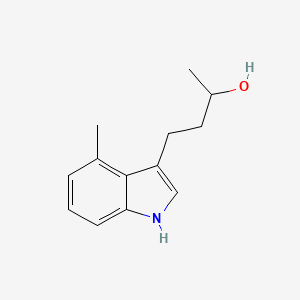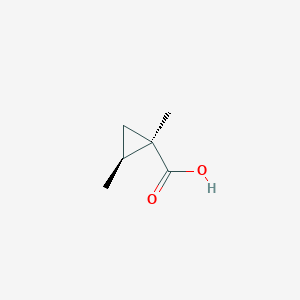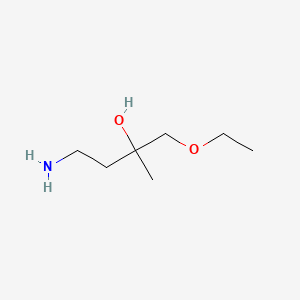
2-(Thian-2-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thian-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both thian and pyrimidine rings in its structure imparts unique chemical properties that make it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides yields ranging from 63% to 71%. Another approach involves the cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic approaches that ensure high purity and yield. The use of Pd-catalyzed carbonylation is favored due to its efficiency and the relatively high yields it provides .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thian-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2-(Thian-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied for its potential to modulate GABA B receptors, which are involved in central nervous system functions .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but with different pharmacological properties.
Thieno[2,3-d]pyrimidine-2-carboxylic acid: More extensively studied and has a wider range of pharmacological activities.
Uniqueness
2-(Thian-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both thian and pyrimidine rings, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
2-(thian-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c13-10(14)7-4-5-11-9(12-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2,(H,13,14) |
Clave InChI |
SMLMNDIIZJFYRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCSC(C1)C2=NC=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)


![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)



